TP-3654 - 1361951-15-6

TP-3654

Catalog Number: EVT-286360
CAS Number: 1361951-15-6
Molecular Formula: C22H25F3N4O
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PIM Kinase Inhibitor TP-3654 is an orally available, second-generation and selective ATP-competitive inhibitor of proviral integration site for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, PIM kinase inhibitor TP-3654 selectively binds to and prevents the activation of the PIM kinases. This prevents the activation of PIM-mediated signaling pathways and inhibits proliferation in cells that overexpress PIM. PIMs, constitutively active proto-oncogenic serine/threonine kinases, are upregulated in various types of cancers and play key roles in tumor cell proliferation and survival.
Source and Classification

TP-3654 can be classified as an imidazo[1,2-b]pyridazine derivative, specifically designed to inhibit PIM-1, PIM-2, and PIM-3 kinases. Its synthesis is detailed in various patents and scientific literature, which describe its formulation and biological activity against these kinases . The compound's chemical structure allows it to selectively interact with the ATP-binding site of the PIM kinases, thereby inhibiting their activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of TP-3654 involves several key steps that can be traced back to US Patent Application Publication US2012/0058997. The process begins with the preparation of a pyrazolo[1,5-a]pyrimidine core, which is then modified by introducing various substituents to enhance its inhibitory properties against PIM kinases. Specifically, the compound is synthesized as follows:

  1. Starting Materials: The synthesis utilizes commercially available reagents and solvents.
  2. Key Reactions: The formation of the imidazo[1,2-b]pyridazine structure occurs through cyclization reactions involving appropriate precursors.
  3. Final Steps: The introduction of the trifluoromethylphenyl group and cyclohexyl moiety is achieved through amination and alkylation reactions.

The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for TP-3654 is C₁₈H₁₈F₃N₅O. Its structure features a complex arrangement that includes:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A trifluoromethylphenyl substituent.
  • An imidazo[1,2-b]pyridazine moiety.
  • A cyclohexyl group linked via a propan-2-ol unit.

This structural configuration is critical for its binding affinity and selectivity towards PIM kinases. Structural data can be obtained from crystallographic studies that provide insights into the compound's three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

TP-3654 undergoes several chemical reactions that are pivotal for its biological activity:

  1. Kinase Inhibition: The primary reaction involves the binding of TP-3654 to the ATP-binding site of PIM kinases, leading to competitive inhibition.
  2. Selectivity Testing: The compound has been subjected to extensive selectivity screens against a panel of 336 kinases, demonstrating a favorable profile with minimal off-target effects compared to SGI-1776 .
  3. In Vitro Assays: Various assays have been conducted using bladder cancer cell lines (e.g., T24, UM-UC-3) to evaluate its cytotoxicity and efficacy in inhibiting cell proliferation.

The data from these assays indicate that TP-3654 exhibits significant potency with IC50 values in the nanomolar range .

Mechanism of Action

Process and Data

The mechanism of action for TP-3654 primarily revolves around its ability to inhibit PIM kinase activity:

  1. Binding Affinity: TP-3654 competes with ATP for binding at the kinase active site.
  2. Downstream Effects: Inhibition of PIM kinases disrupts signaling pathways involved in cell survival and proliferation, leading to increased apoptosis in cancer cells.
  3. Synergistic Effects: Studies have shown that TP-3654 can resensitize resistant cancer cells to other chemotherapeutic agents by modulating drug transport mechanisms .

Quantitative data from experimental studies highlight that TP-3654 significantly enhances the effectiveness of existing treatments by lowering their required dosages.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TP-3654 possesses distinct physical properties:

  • Molecular Weight: Approximately 373.36 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical properties include:

  • Stability: TP-3654 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The trifluoromethyl group enhances lipophilicity while maintaining reactivity towards biological targets.

These properties are crucial for formulating effective drug delivery systems .

Applications

Scientific Uses

TP-3654 is primarily investigated for its applications in oncology:

  1. Cancer Treatment: As a potent inhibitor of PIM kinases, it is being evaluated in clinical trials for treating various advanced solid tumors.
  2. Combination Therapy: Research indicates potential benefits when combined with other chemotherapeutic agents, particularly in overcoming drug resistance in cancer therapy.
  3. Biological Research: Beyond therapeutic applications, TP-3654 serves as a valuable tool for studying PIM kinase biology and its role in cancer progression.
Introduction

Background and Rationale for PIM1 Kinase Inhibition in Oncopathology

PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) are serine/threonine kinases comprising three isoforms (PIM-1, PIM-2, PIM-3) that act as pivotal downstream effectors in oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and NF-κB. Unlike typical kinases, PIMs are constitutively active upon expression and lack regulatory domains, making them hyperresponsive to transcriptional upregulation. Pathologically elevated PIM expression is documented across hematologic malignancies (e.g., myelofibrosis, acute myeloid leukemia, multiple myeloma) and solid tumors (e.g., urothelial, prostate, and gastric cancers), where they drive tumorigenesis through:

  • Anti-apoptosis: Phosphorylation of BCL-2-associated death promoter (BAD) and stabilization of MYC [2] [9]
  • Cell cycle progression: Regulation of cyclin D1 and CDC25A [6] [9]
  • Therapeutic resistance: Modulation of drug efflux pumps (ABC transporters) and DNA damage response [5] [9]

PIM kinases exhibit compensatory isoform functions and are frequently overexpressed in relapsed/refractory cancers, correlating with poor prognosis. Their unique ATP-binding pocket—featuring a hinge-region proline residue—enables selective pharmacological targeting [6] [9]. First-generation inhibitors (e.g., SGI-1776) showed promise but were limited by off-target toxicity (hERG inhibition leading to cardiac QT prolongation) and cytochrome P450 interactions [2] [9]. This underscored the need for isoform-selective inhibitors with optimized safety profiles.

TP-3654: Discovery and Pharmacological Classification

TP-3654 (development name: nuvisertib) is a second-generation, orally bioavailable PIM kinase inhibitor designed to overcome the limitations of earlier compounds. Key milestones in its development include:

  • Scaffold optimization: Virtual screening identified pyrazolo[1,5-a]pyrimidine as a novel chemotype. Structural refinements merged pharmacophores from SGI-1776 (imidazo[1,2-b]pyridazine) with the new scaffold, enhancing selectivity and reducing hERG affinity [2] [7].
  • Potency and selectivity: TP-3654 exhibits nanomolar inhibition against PIM isoforms (Ki = 5 nM for PIM-1, 42 nM for PIM-3, 239 nM for PIM-2), with >100-fold selectivity over 336 tested kinases, including FLT3 and hERG [2] [4] [7].
  • Pharmacokinetic profile: Demonstrates oral bioavailability and favorable metabolic stability in preclinical models, facilitating in vivo efficacy testing [2] [7].

Table 1: Kinase Inhibition Profile of TP-3654

TargetKi (nM)Selectivity vs. Other Kinases
PIM-15>100-fold vs. FLT3, hERG
PIM-342>100-fold vs. PI3K isoforms
PIM-2239Minimal inhibition of CYPs

Significance of Selective PIM1 Inhibition in Hematologic Malignancies

PIM1 is the most ubiquitously overexpressed isoform in hematologic cancers. Its inhibition disrupts critical survival pathways:

  • Myelofibrosis (MF): PIM1 cooperates with JAK2V617F mutations to promote hyperinflammation, splenomegaly, and bone marrow fibrosis. Preclinical studies show TP-3654 reduces splenomegaly and fibrosis in JAK2V617F murine models, independent of JAK inhibition [3] [8] [9].
  • Cytokine modulation: TP-3654 significantly reduces pro-inflammatory cytokines (e.g., EN-RAGE, MIP-1β) and elevates anti-inflammatory adiponectin, correlating with symptom alleviation in MF patients [3] [8].
  • Overcoming drug resistance: PIM1 upregulates ABCG2 efflux pumps. TP-3654 reverses ABCG2-mediated multidrug resistance (e.g., to topotecan and mitoxantrone) without being effluxed itself, supporting combination regimens [5].

Table 2: Clinical Activity of TP-3654 in Relapsed/Refractory Myelofibrosis (Phase 1/2 Data) [3] [8]

Response ParameterResponse Rate (%)Significance
≥25% Spleen Volume Reduction (SVR25)22.2Correlates with reduced disease burden
≥50% Total Symptom Score Reduction (TSS50)44.4Indicates improved quality of life
Bone Marrow Fibrosis Improvement42.9Suggests disease-modifying potential
Hemoglobin Increase24.0Addresses anemia in MF

Properties

CAS Number

1361951-15-6

Product Name

TP-3654

IUPAC Name

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol

Molecular Formula

C22H25F3N4O

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28)

InChI Key

XRNVABDYQLHODA-UHFFFAOYSA-N

SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O

Solubility

Soluble in DMSO

Synonyms

TP-3654; TP3654; TP 3654

Canonical SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.